molecular formula C14H15N3O2S B3801874 3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4(3H)-quinazolinone

3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4(3H)-quinazolinone

Cat. No.: B3801874
M. Wt: 289.35 g/mol
InChI Key: PQGBHJSFDCIROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.08849790 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS034518453, also known as CCG-341123, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . The compound’s action on this pathway suggests potential applications in cancer therapeutics .

Mode of Action

CCG-341123 acts by binding specifically to the Nuclear Localization Signal (NLS) of MRTF-A/B , a key component of the RhoA pathway . This binding prevents the interaction between MRTF-A/B and importin α/β1, inhibiting the nuclear import of MRTF-A/B . This action effectively disrupts the RhoA pathway, leading to changes in the transcriptional responses of the pathway .

Biochemical Pathways

The RhoA pathway is involved in the regulation of gene transcription. By inhibiting this pathway, CCG-341123 affects the expression of genes that are regulated by the RhoA pathway . This can lead to downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit the rhoa pathway suggests that it can effectively reach its target within cells

Result of Action

CCG-341123 has been shown to inhibit Rho-dependent invasion by PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . These results suggest that CCG-341123 can have significant molecular and cellular effects through its action on the RhoA pathway .

Properties

IUPAC Name

3-(2-oxo-2-thiomorpholin-4-ylethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(16-5-7-20-8-6-16)9-17-10-15-12-4-2-1-3-11(12)14(17)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGBHJSFDCIROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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